Elevated Boiling Point vs. Des-carboxylate Analog Confers Safer High-Temperature Reaction Compatibility
The target compound exhibits a predicted boiling point of 408.2 ± 55.0 °C , which is substantially higher than the 301.3 ± 37.0 °C predicted for its closest des-carboxylate analog, 4-chloro-6-methylthieno[2,3-d]pyrimidine . This ~107 °C elevation in boiling point is attributed to the presence of the 2-carboxylate ethyl ester group, which increases molecular weight (256.71 vs. 184.65 g/mol) and introduces additional dipole-dipole interactions. The higher boiling point translates into a wider safe operating temperature window for reactions such as nucleophilic aromatic substitution at the 4-chloro position, which are commonly conducted under reflux in high-boiling solvents (e.g., DMF, DMSO).
| Evidence Dimension | Predicted boiling point (at 760 mmHg) |
|---|---|
| Target Compound Data | 408.2 ± 55.0 °C (Predicted) |
| Comparator Or Baseline | 4-Chloro-6-methylthieno[2,3-d]pyrimidine (CAS 106691-21-8): 301.3 ± 37.0 °C (Predicted) |
| Quantified Difference | Δ ≈ +107 °C (boiling point elevation) |
| Conditions | Predicted values from ACD/Labs or equivalent software; no experimental boiling point data available for either compound |
Why This Matters
A higher boiling point reduces the risk of evaporative loss and potential thermal degradation during prolonged high-temperature reactions, making the target compound a more robust intermediate for process-scale derivatization.
